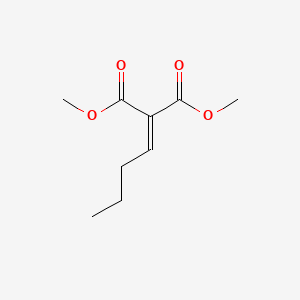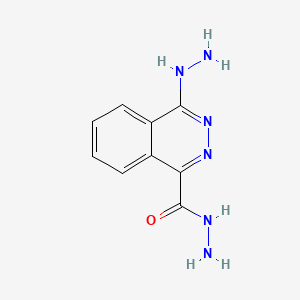
1,3-Azaphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Azaphosphinine is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. It is a member of the broader class of phosphinines, which are phosphorus analogs of pyridines. The unique electronic properties of this compound make it an interesting subject for research in various fields, including coordination chemistry and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Azaphosphinine can be synthesized through several methods. One common approach involves the [4+2] heteroannulation of internal alkynes with aminophosphanes derived from o-haloanilines using a nickel catalyst . Another method involves the metathesis of Ti-N to N-P bonds from corresponding diazatitanacycles .
Industrial Production Methods
Catalysts like rhodium or ruthenium are often used to facilitate the synthesis of phosphinine derivatives .
化学反応の分析
Types of Reactions
1,3-Azaphosphinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and sulfur.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Electrophilic reagents such as alkyl halides are commonly used.
Major Products
The major products of these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinines .
科学的研究の応用
1,3-Azaphosphinine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize low-valent transition metal complexes.
Biology: Derivatives of this compound have been studied for their potential as enzyme inhibitors.
Industry: It is used in the synthesis of various materials and as a catalyst in homogeneous catalysis.
作用機序
The mechanism by which 1,3-Azaphosphinine exerts its effects is primarily through its role as a ligand. Its unique electronic properties, particularly its π-accepting capacity, allow it to stabilize transition metal complexes. This stabilization is crucial for various catalytic processes, including those involved in organic synthesis .
類似化合物との比較
Similar Compounds
1,2-Azaphosphinine: Another isomer with similar properties but different reactivity.
1,4-Azaphosphinine: Similar in structure but with different electronic properties and applications.
Uniqueness
1,3-Azaphosphinine is unique due to its specific electronic configuration, which makes it a highly effective ligand for stabilizing low-valent metal complexes. This property distinguishes it from other azaphosphinines and makes it particularly valuable in catalysis .
特性
CAS番号 |
23135-60-6 |
|---|---|
分子式 |
C4H4NP |
分子量 |
97.05 g/mol |
IUPAC名 |
1,3-azaphosphinine |
InChI |
InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H |
InChIキー |
VLYNPUIDQHROHG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CP=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


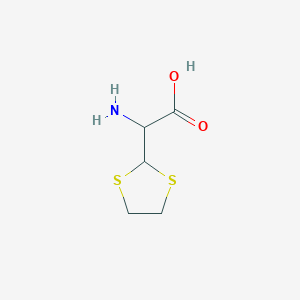
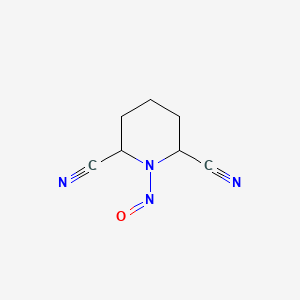
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
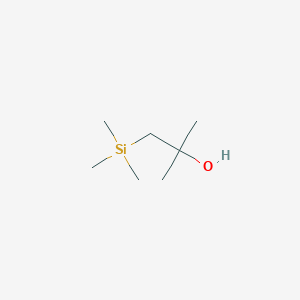
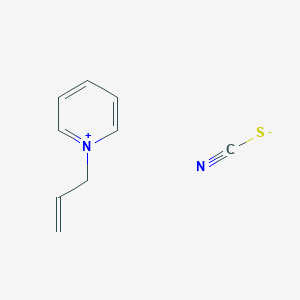


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

